5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile
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Overview
Description
5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a chloro group, a piperazinone moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-6-bromopyridine-3-carbonitrile with 1-(3-oxopiperazin-1-yl)boronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The presence of the nitrile group allows for interactions with active sites of enzymes, while the piperazinone moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carboxylic acid
- 5-chloro-6-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile
Uniqueness
5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloro group, piperazinone moiety, and nitrile group allows for versatile chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-8-3-7(4-12)5-14-10(8)15-2-1-13-9(16)6-15/h3,5H,1-2,6H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVYAZYOYLZBTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=N2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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